molecular formula C10H8BrN5O3 B11511163 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide

2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide

Cat. No.: B11511163
M. Wt: 326.11 g/mol
InChI Key: OYTWATIKKRDBPD-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a nitro group on the triazole ring, as well as a phenylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles.

    Bromination and Nitration: The triazole ring is then brominated and nitrated to introduce the bromine and nitro groups, respectively. This can be achieved using bromine and nitric acid under controlled conditions.

    Acylation: The final step involves the acylation of the triazole derivative with phenylacetyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, to form various oxidation products.

Common reagents and conditions used in these reactions include bromine, nitric acid, phenylacetyl chloride, hydrogen gas, and tin(II) chloride. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and the triazole ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors involved in various cellular processes.

Comparison with Similar Compounds

2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide can be compared with other similar compounds, such as:

    3-Nitro-1,2,4-triazol-5-one (NTO): NTO is another triazole derivative with a nitro group, known for its use as an insensitive high explosive.

    5-Bromo-3-nitro-1,2,4-triazole: This compound is similar in structure but lacks the phenylacetamide moiety, which may affect its biological activity and chemical reactivity.

    2-(5-Nitro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrN5O3

Molecular Weight

326.11 g/mol

IUPAC Name

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C10H8BrN5O3/c11-9-13-10(16(18)19)14-15(9)6-8(17)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,17)

InChI Key

OYTWATIKKRDBPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br

Origin of Product

United States

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